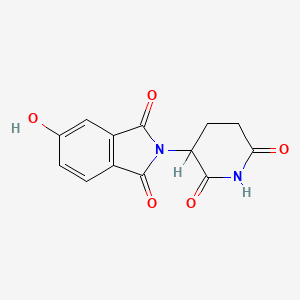

Thalidomide-5-OH

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQRRQTZUJWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983186 | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-60-8 | |

| Record name | 5-Hydroxythalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-5-OH

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 5-hydroxythalidomide (Thalidomide-5-OH), a primary metabolite of thalidomide (B1683933). This document is intended for researchers, scientists, and drug development professionals engaged in the study of thalidomide analogs and their therapeutic applications.

Introduction

5-Hydroxythalidomide is a key metabolite of thalidomide, formed by the hydroxylation of the phthalimide (B116566) ring. It has garnered significant interest due to its distinct biological activities, particularly its role as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This activity leads to the targeted degradation of specific proteins, known as neosubstrates, which are implicated in various cellular processes and disease states. Understanding the synthesis and characterization of 5-hydroxythalidomide is crucial for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage this mechanism of action.

Synthesis of 5-Hydroxythalidomide

While a detailed, step-by-step experimental protocol for the synthesis of 5-hydroxythalidomide from the primary literature could not be fully accessed for this guide, a plausible synthetic route has been described. The synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide (a synonym for 5-hydroxythalidomide) has been reported to proceed through a multi-step process.[1]

A general synthetic strategy for thalidomide and its analogs often involves the reaction of a suitably substituted phthalic anhydride (B1165640) with a glutamine derivative, followed by cyclization to form the glutarimide (B196013) ring. For 5-hydroxythalidomide, this would likely involve starting with a 4-hydroxyphthalic acid derivative.

General Synthetic Approach (Based on available literature for thalidomide analogs):

A potential synthetic pathway could involve the following key transformations:

-

Protection of the hydroxyl group of a 4-hydroxyphthalic acid or anhydride derivative.

-

Coupling with a protected glutamine or glutamic acid derivative.

-

Cyclization to form the glutarimide ring.

-

Deprotection of the hydroxyl group to yield 5-hydroxythalidomide.

Alternative approaches, such as solid-phase synthesis, have been developed for thalidomide and its analogs and could potentially be adapted for the synthesis of 5-hydroxythalidomide.[2]

It is important to note that the stereochemistry at the chiral center of the glutarimide ring is a critical aspect of the synthesis and biological activity of thalidomide and its derivatives.

Characterization of 5-Hydroxythalidomide

Thorough characterization is essential to confirm the identity and purity of synthesized 5-hydroxythalidomide. The following tables summarize the key physical and analytical data.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | [3] |

| Molecular Formula | C₁₃H₁₀N₂O₅ | [3] |

| Molecular Weight | 274.23 g/mol | [3] |

| CAS Number | 64567-60-8 | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, DMF | [4] |

Spectroscopic Data

Note: Experimental ¹H and ¹³C NMR data were not available in the searched literature. The data presented below is based on predicted spectra and should be used for reference only. Experimental verification is required for definitive structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical shifts (δ) in ppm relative to a standard. | Chemical shifts (δ) in ppm relative to a standard. |

| Data unavailable in search results. | Data unavailable in search results. |

Reference for predicted spectra:[5][6]

3.2.2. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of 5-hydroxythalidomide.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 275.1 |

| Product Ions (MS/MS) | m/z 174.1, 148.1, 120.1 |

Note: Product ions can vary depending on the instrument and collision energy.

Experimental Protocols

General Analytical Methods

The following are general protocols for the analytical techniques used to characterize 5-hydroxythalidomide.

4.1.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phthalimide chromophore absorbs (e.g., ~220-240 nm).

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC Conditions: As described for HPLC.

-

MS Interface: Electrospray ionization (ESI).

-

MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion to one or more product ions.

Biological Signaling Pathway

5-Hydroxythalidomide exerts its biological effects by acting as a "molecular glue" to induce the proximity of the E3 ubiquitin ligase Cereblon (CRBN) to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Two of the most well-characterized neosubstrates for the 5-hydroxythalidomide-CRBN complex are the transcription factors Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4).[7][8][9]

CRBN-Mediated Protein Degradation

The binding of 5-hydroxythalidomide to CRBN alters its substrate-binding surface, creating a new binding pocket that can accommodate neosubstrates like PLZF and SALL4.[7][8] This leads to the formation of a ternary complex (CRBN-5-hydroxythalidomide-neosubstrate), which is the critical step for initiating protein degradation.

References

- 1. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tenovapharma.com [tenovapharma.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0013872) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013872) [hmdb.ca]

- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Thalidomide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of thalidomide (B1683933) metabolites. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and metabolism studies. This document details the metabolic pathways of thalidomide, presents quantitative data on its metabolites, outlines detailed experimental protocols for their analysis, and visualizes the key signaling pathways affected by the drug and its metabolic products.

Introduction to Thalidomide Metabolism

Thalidomide undergoes biotransformation in the body through two primary routes: non-enzymatic hydrolysis and enzyme-mediated hydroxylation.[1][2] The non-enzymatic hydrolysis occurs spontaneously under physiological conditions and is the predominant mechanism of thalidomide elimination.[1][3] This process leads to the formation of a multitude of hydrolysis products.[1] Enzymatic hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2C19, results in the formation of hydroxylated metabolites.[3][4][5] These metabolic processes give rise to a complex profile of thalidomide-related compounds in biological systems, each with potentially distinct biological activities.

Key Thalidomide Metabolites

The main metabolites of thalidomide can be categorized into two groups: hydroxylated metabolites and hydrolysis products.

Hydroxylated Metabolites:

-

5-hydroxythalidomide (5-OH-Thalidomide): Formed by the hydroxylation of the phthalimide (B116566) ring.[4][6]

-

5'-hydroxythalidomide (5'-OH-Thalidomide): Formed by the hydroxylation of the glutarimide (B196013) ring, leading to diastereomeric products.[4][6] This metabolite has been shown to possess anti-angiogenic properties.[6]

Hydrolysis Products:

Thalidomide contains four amide bonds that can be hydrolyzed, leading to numerous breakdown products.[1] While over 100 different compounds can theoretically be formed, some of the major hydrolysis products identified in vivo include:[7]

-

α-(o-carboxybenzamido)glutarimide

-

4-phthalimidoglutaramic acid

-

2-phthalimidoglutaramic acid

Significant interspecies differences in thalidomide metabolism have been observed, with rodents showing more extensive hydroxylation compared to humans.[7][8] In human plasma and urine, hydrolysis products are the predominant metabolites detected.[7]

Quantitative Analysis of Thalidomide and its Metabolites

The quantification of thalidomide and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10]

Plasma Concentrations of Thalidomide and its Metabolites

The following tables summarize pharmacokinetic parameters of thalidomide and its hydroxylated metabolites in plasma from different species.

| Species | Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µmol/L·h) | t1/2 (h) | Reference |

| Human (Healthy Volunteers) | Thalidomide | 200 mg (oral) | 1150 ± 200 | 4.39 ± 1.27 | - | 8.70 ± 4.11 | [11] |

| Human (Multiple Myeloma Patients) | Thalidomide | 200 mg (oral) | - | - | 81 | 7.3 | [8] |

| Rabbit | Thalidomide | 2 mg/kg (oral) | - | - | 8 | 2.2 | [8] |

| Mouse | Thalidomide | 2 mg/kg (oral) | - | - | 4 | 0.5 | [8] |

| Species | Compound | Dose | Cmax (ng/mL) | Tmax (h) | Reference |

| Crohn's Disease Patients | Thalidomide | 100 mg (oral) | 735.3 ± 288.4 | 4.3 ± 1.6 | [12] |

| 5-hydroxythalidomide | 100 mg (oral) | 11.2 ± 5.1 | 5.3 ± 1.7 | [12] | |

| 5'-hydroxythalidomide | 100 mg (oral) | 45.3 ± 18.2 | 5.2 ± 1.9 | [12] |

Urinary Excretion of Thalidomide and its Metabolites

The urinary excretion of unchanged thalidomide is minimal, with the majority of the drug being eliminated as its metabolites.[3]

| Species | Compound | Dose | % of Dose Excreted in Urine (24h) | Reference |

| Human (Healthy Volunteers) | Thalidomide | 200 mg (oral) | 0.6 ± 0.22 | [11] |

Experimental Protocols for Isolation and Analysis

Sample Preparation from Plasma

A common method for extracting thalidomide and its metabolites from plasma involves liquid-liquid extraction.

Protocol: [13]

-

To 100 µL of plasma, add an internal standard solution.

-

Add 150 µL of a methanol-ammonium acetate (B1210297) solution.

-

Vortex mix the sample.

-

Extract with 3 mL of an ether-dichloromethane (3:2, v/v) mixture by vortexing for 10 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

Protocol for Thalidomide in Rat Plasma: [10]

-

Column: Reversed-phase Hypersil C18.

-

Mobile Phase: Acetonitrile-10 mM ammonium (B1175870) acetate buffer (pH 5.50) (28:72, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

Protocol for Thalidomide in Formulations: [8]

-

Column: Nova-Pak octadecylsilane (B103800) bonded-phase column (150 x 3.9 mm, 4 µm particle size).

-

Mobile Phase: Acetonitrile-water (15:85, v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 237 nm.

-

Internal Standard: Phenacetin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Protocol for Thalidomide in Human Plasma: [13]

-

Column: TC-C18 analytical column (50 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v).

-

Flow Rate: 0.9 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MRM Transitions:

-

Thalidomide: m/z 259.1 → 84.0

-

Temozolomide (Internal Standard): m/z 195.9 → 138.9

-

Protocol for Thalidomide and its Hydroxylated Metabolites in Human Plasma: [12]

-

Column: BETASIL C18 column (4.6 × 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol-water containing 0.1% formic acid (70:30, v/v).

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI).

-

MRM Transitions:

-

Thalidomide: m/z 259.1 → 186.1

-

5-hydroxythalidomide: m/z 273.2 → 161.3

-

5'-hydroxythalidomide: m/z 273.2 → 146.1

-

Umbelliferone (Internal Standard): m/z 163.1 → 107.1

-

Signaling Pathways and Mechanisms of Action

The biological effects of thalidomide and its metabolites are mediated through the modulation of several key signaling pathways.

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

Cereblon (CRBN) has been identified as a primary direct target of thalidomide.[4] Thalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this complex.[14] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] The degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of thalidomide and its analogs.

Tumor Necrosis Factor-alpha (TNF-α) Signaling

Thalidomide is known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. One of the mechanisms for this inhibition is the enhancement of TNF-α mRNA degradation.[1][2] By destabilizing the mRNA transcript, thalidomide reduces the amount of TNF-α protein that is synthesized.

Anti-Angiogenesis Signaling

Thalidomide and some of its metabolites, notably 5'-OH-thalidomide, exhibit anti-angiogenic properties.[6] The mechanisms underlying this effect are complex and involve the inhibition of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[15][16] Thalidomide has been shown to down-regulate the expression of VEGF and basic fibroblast growth factor (bFGF).[17]

Conclusion

The study of thalidomide metabolism is essential for understanding its diverse biological activities, including its therapeutic efficacy and its tragic teratogenic effects. This guide has provided a detailed overview of the known metabolites of thalidomide, the analytical methods for their quantification, and the signaling pathways through which they exert their effects. Continued research in this area will be critical for the development of safer and more effective thalidomide analogs and for optimizing the clinical use of this important drug.

References

- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijirmf.com [ijirmf.com]

- 8. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]

- 11. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 15. Effect of thalidomide affecting VEGF secretion, cell migration, adhesion and capillary tube formation of human endothelial EA.hy 926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of thalidomide on growth and VEGF-A expression in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thalidomide down-regulates the expression of VEGF and bFGF in cisplatin-resistant human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 5-Hydroxythalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide (B1683933), a drug with a complex history, is now a valuable therapeutic agent for various conditions, including multiple myeloma and erythema nodosum leprosum. Its pharmacological and teratogenic effects are intricately linked to its metabolism. A key metabolic pathway is the hydroxylation of the phthalimide (B116566) ring to form 5-hydroxythalidomide (Thalidomide-5-OH). This technical guide provides an in-depth overview of the in vivo formation of this critical metabolite. It details the enzymatic pathways responsible for its generation, summarizes quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes the involved metabolic and signaling pathways.

Introduction

The biotransformation of thalidomide is a critical determinant of its therapeutic efficacy and toxicity. While spontaneous hydrolysis is a major route of thalidomide degradation, enzymatic metabolism, particularly hydroxylation, gives rise to pharmacologically active metabolites.[1][2] 5-hydroxythalidomide is a primary oxidative metabolite formed through the action of cytochrome P450 (CYP) enzymes.[3] Understanding the specifics of its in vivo formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and elucidating the mechanisms underlying both its therapeutic and teratogenic effects.

Metabolic Pathway of Thalidomide to 5-Hydroxythalidomide

The primary mechanism for the formation of 5-hydroxythalidomide is the enzymatic oxidation of the phthalimide moiety of the thalidomide molecule. This reaction is predominantly catalyzed by cytochrome P450 enzymes located in the liver.

Key Enzymes Involved

In vitro and in vivo studies have identified several CYP isoenzymes responsible for the 5-hydroxylation of thalidomide.

-

CYP2C19: This enzyme is considered a major contributor to the formation of 5-hydroxythalidomide.[3][4]

-

CYP3A4: This is another significant enzyme involved in the 5-hydroxylation of thalidomide.[5][6]

-

Further Metabolism: 5-hydroxythalidomide can be further metabolized by other CYP enzymes, such as CYP2J2, CYP2C18, and CYP4A11, to form dihydroxythalidomide. It is important to note that these enzymes act on 5-hydroxythalidomide and not on the parent thalidomide molecule.[4]

The metabolic conversion of thalidomide to 5-hydroxythalidomide is a critical activation step that can influence the drug's biological activity.

References

- 1. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]

- 2. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]

- 3. Metabolism of thalidomide by human liver microsome cytochrome CYP2C19 is required for its antimyeloma and antiangiogenic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Liver Microsomal Cytochrome P450 3A Enzymes Involved in Thalidomide 5-Hydroxylation and Formation of a Glutathione Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

The Role of CYP2C19 in Thalidomide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, is now an important therapeutic agent for conditions such as multiple myeloma and erythema nodosum leprosum. Its pharmacological and teratogenic effects are intricately linked to its metabolism. While thalidomide can undergo spontaneous hydrolysis, enzymatic biotransformation, particularly by the cytochrome P450 (CYP) system, plays a crucial role in the formation of its hydroxylated metabolites. This technical guide provides an in-depth exploration of the role of CYP2C19, a polymorphic enzyme, in the metabolism of thalidomide. Understanding this metabolic pathway is critical for optimizing therapeutic efficacy and minimizing adverse drug reactions.

CYP2C19-Mediated Metabolism of Thalidomide

CYP2C19 is the primary enzyme responsible for the initial hydroxylation of thalidomide in humans.[1][2][3][4][5] This process leads to the formation of two main metabolites: 5-hydroxythalidomide (5-OH-thalidomide) and 5'-hydroxythalidomide (5'-OH-thalidomide).[1][3][4] Subsequently, 5-hydroxythalidomide can undergo further hydroxylation to form 5,6-dihydroxythalidomide, a reaction also partially catalyzed by CYP2C19, along with CYP2C9 and CYP1A1.[1][3][4][6] The involvement of CYP2C19 has been confirmed through experiments using human liver microsomes (HLMs) with varying CYP2C19 activity and recombinant human CYP2C19 enzymes.[1][3][4][6] Inhibition studies using CYP2C19-specific substrates, such as S-mephenytoin and omeprazole, have further solidified the role of this enzyme in thalidomide metabolism.[1][3][4][6]

The clinical relevance of CYP2C19-mediated metabolism is underscored by the genetic polymorphism of the CYP2C19 gene. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), which can influence the efficacy of thalidomide-based regimens.[2]

Signaling Pathway of Thalidomide Metabolism

Caption: CYP2C19-mediated metabolic pathway of thalidomide.

Quantitative Data

The following tables summarize the quantitative data available for the metabolism of thalidomide by CYP2C19.

Table 1: Kinetic Parameters for (R)-Thalidomide 5-Hydroxylation by Recombinant Human CYP2C19

| Parameter | Value | Reference |

| Apparent kcat | 18 ± 3 pmol/min/nmol P450 | [7] |

| Apparent Km | 6.1 ± 1.5 mM | [7] |

Note: The study mentions that the substrate-dependent velocity curve was rather linear with little saturation, suggesting the slope may be a more useful measure of reaction efficiency.[7]

Table 2: Formation of Thalidomide Metabolites by Recombinant Human CYP Isozymes

| CYP Isozyme | 5-OH-Thalidomide Formation (pmol/min/nmol CYP) | cis-5'-OH-Thalidomide Formation (pmol/min/nmol CYP) | Reference |

| CYP2C19 | Present | Present | [3][6] |

| CYP2B6 | Not detected | Lesser amount | [6] |

| CYP2C9 | Not detected | Detected (below quantification limit) | [6] |

Note: The table indicates the capability of the isozymes to form the metabolites. Specific quantitative formation rates from this comparative study were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying thalidomide metabolism.

In Vitro Metabolism of Thalidomide using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the metabolism of thalidomide in HLM.

1. Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Thalidomide

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or 20 mM NADPH solution

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) or other organic solvent (for reaction termination)

-

Internal standard (for analytical quantification)

2. Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.8 mg/mL protein concentration), and thalidomide (e.g., 400 µM) in a microcentrifuge tube.[3]

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) with gentle agitation.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or a final concentration of 1 mM NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 50-60 minutes).[3][8]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Analytical Method (HPLC-UV):

-

Column: Reversed-phase C18 column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm).[9]

-

Mobile Phase: Isocratic mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile (e.g., 80:20 v/v).[9]

Experimental Workflow for In Vitro Thalidomide Metabolism Assay

Caption: General workflow for an in vitro thalidomide metabolism experiment.

In Vitro Metabolism with Recombinant Human CYP2C19

This protocol is similar to the HLM assay but uses a specific recombinant enzyme to isolate the activity of CYP2C19.

1. Materials:

-

Recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase

-

Thalidomide

-

NADPH regenerating system or NADPH

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent

2. Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer, recombinant CYP2C19 (e.g., 100 pmol/mL), and thalidomide at various concentrations (e.g., 50-600 µM for kinetic studies).[3]

-

Follow steps 2-7 as described in the HLM protocol. Incubation times may vary depending on the experiment (e.g., 50 minutes).[3]

3. Data Analysis for Enzyme Kinetics:

-

Measure the formation rate of 5-hydroxythalidomide and/or 5'-hydroxythalidomide at different thalidomide concentrations.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km values. Alternatively, use a Lineweaver-Burk plot for visualization.[3]

Conclusion

CYP2C19 plays a pivotal and well-defined role in the oxidative metabolism of thalidomide in humans, primarily through 5- and 5'-hydroxylation. The subsequent formation of 5,6-dihydroxythalidomide is also partially mediated by this enzyme. The polymorphic nature of CYP2C19 introduces inter-individual variability in thalidomide metabolism, which can have clinical implications. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of thalidomide and to develop safer and more effective therapeutic strategies. Further investigation into the specific activities of the hydroxylated metabolites is warranted to fully understand their contribution to the therapeutic and toxicological profile of thalidomide.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thalidomide metabolism by the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of angiogenesis by thalidomide requires metabolic activation, which is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijirmf.com [ijirmf.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]

- 12. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spontaneous Hydrolysis of Thalidomide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous hydrolysis of thalidomide (B1683933) and its primary metabolites. The content is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development, focusing on the critical aspects of stability, degradation pathways, and analytical methodologies.

Introduction

Thalidomide, a glutamic acid derivative, is a chiral drug with a well-documented history, from its use as a sedative to its current applications in treating various inflammatory conditions and cancers.[1] A key characteristic of thalidomide is its instability in aqueous solutions at physiological pH, where it undergoes spontaneous, non-enzymatic hydrolysis.[1][2] This degradation process is of significant interest as it influences the drug's bioavailability, pharmacokinetic profile, and potentially its therapeutic and toxicological effects. Understanding the kinetics and pathways of thalidomide's hydrolysis, as well as that of its metabolites, is crucial for the development of stable formulations and for interpreting pharmacological and toxicological data.

Hydrolysis of Thalidomide

The hydrolysis of thalidomide is primarily dependent on pH and temperature. The four amide bonds within the thalidomide molecule are susceptible to cleavage in aqueous environments, particularly at pH values above 6.0.[3]

Hydrolysis Pathway

The spontaneous hydrolysis of thalidomide initially leads to the formation of three primary products through the opening of the glutarimide (B196013) ring. Further degradation of these primary products results in a cascade of secondary metabolites. The initial hydrolysis pathway is depicted below.

Quantitative Data on Thalidomide Hydrolysis

The rate of thalidomide hydrolysis is significantly influenced by pH and temperature. The degradation follows pseudo-first-order kinetics under constant pH and temperature.

| pH | Temperature (°C) | Half-life (t½) (hours) | Average Rate Constant (k) (h⁻¹) | Reference |

| 6.0 | 25 | - | - | [4] |

| 6.0 | 32 | - | - | [4] |

| 6.4 | 25 | - | - | [4] |

| 6.4 | 32 | 25 - 35 | 2.35 x 10⁻² | [4] |

| 7.4 | 25 | - | - | [4] |

| 7.4 | 32 | - | - | [4] |

| 7.4 | 37 | ~12 (for analogue EM 12) | - | [5] |

Table 1: Quantitative Data on the Spontaneous Hydrolysis of Thalidomide

Hydrolysis of Thalidomide Metabolites

Limited quantitative data is available on the spontaneous hydrolysis of the primary metabolites of thalidomide. However, it is understood that these metabolites also undergo further hydrolysis. One study investigating the fate of four 14C-labelled hydrolysis products in pregnant rabbits found that the administered compounds and their further hydrolysis products were present in the plasma and embryo, indicating their relative stability in vivo over the study period.[6][7]

Experimental Protocols

This section outlines the methodologies for studying the spontaneous hydrolysis of thalidomide and its metabolites.

Materials

-

Thalidomide reference standard

-

Metabolite reference standards (if available)

-

Phosphate (B84403) buffer salts (e.g., potassium dihydrogen phosphate, sodium hydroxide)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other acids for pH adjustment and reaction quenching

Buffer Preparation

Phosphate buffers are commonly used for studying drug stability at physiological pH.

Preparation of 0.1 M Phosphate Buffer (pH 7.4):

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in distilled water.

-

Adjust the pH to 7.4 using a concentrated sodium hydroxide (B78521) solution while monitoring with a calibrated pH meter.

-

Bring the final volume to the desired level with distilled water.

For a comprehensive guide on preparing various buffer solutions, refer to established pharmaceutical guidelines.[8][9][10][11][12]

Kinetic Study Experimental Workflow

The following workflow can be employed to determine the hydrolysis kinetics of thalidomide and its metabolites.

HPLC-UV Analytical Method

A validated stability-indicating HPLC-UV method is essential for accurately quantifying the remaining parent compound and monitoring the formation of hydrolysis products.

| Parameter | Recommended Conditions | References |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [5][7] |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with acidic modifier (e.g., phosphoric acid) | [7][13] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection Wavelength | 297 nm | [5][7] |

| Injection Volume | 20 µL | - |

| Column Temperature | Ambient or controlled (e.g., 30°C) | [4] |

Table 2: Example HPLC-UV Conditions for Thalidomide Analysis

To prevent further hydrolysis during analysis, it is crucial to acidify the samples.[13]

Signaling Pathways and Logical Relationships

While the spontaneous hydrolysis of thalidomide is a chemical process, understanding the relationship between the parent compound and its metabolites is crucial for interpreting biological data.

References

- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirmf.com [ijirmf.com]

- 6. researchgate.net [researchgate.net]

- 7. ajpaonline.com [ajpaonline.com]

- 8. pharmasciences.in [pharmasciences.in]

- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 10. pharmacyinfoline.com [pharmacyinfoline.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. welch-us.com [welch-us.com]

- 13. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of thalidomide and its hydroxylated metabolites

An In-depth Technical Guide to the Pharmacokinetics of Thalidomide (B1683933) and its Hydroxylated Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thalidomide, a glutamic acid derivative with a complex history, has re-emerged as a critical therapeutic agent for conditions such as erythema nodosum leprosum and multiple myeloma.[1][2] Its clinical utility is intrinsically linked to its pharmacokinetic and metabolic profile. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of thalidomide, with a specific focus on its hydroxylated metabolites. Thalidomide's biotransformation is characterized by two primary routes: spontaneous, non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation.[3][4][5] The latter pathway, though minor in terms of overall drug elimination, is crucial as it generates pharmacologically active hydroxylated metabolites, including 5-hydroxythalidomide and 5'-hydroxythalidomide.[6][7] Understanding the formation and disposition of these metabolites is vital for elucidating the drug's mechanisms of action and toxicity. This guide synthesizes quantitative pharmacokinetic data, details common experimental protocols for its study, and provides visual diagrams of key metabolic and signaling pathways.

Pharmacokinetics of Thalidomide

The pharmacokinetic profile of thalidomide in humans is characterized by slow absorption, dose-dependent changes in peak concentration, and elimination primarily through non-enzymatic hydrolysis.

Absorption

Following oral administration, thalidomide is absorbed slowly and extensively.[1] In healthy volunteers receiving a single 200 mg oral dose, peak plasma concentrations (Cmax) are typically observed between 3 to 4 hours (Tmax) post-administration.[1] Due to its low aqueous solubility, thalidomide exhibits absorption rate-limited pharmacokinetics, a phenomenon often termed the "flip-flop" phenomenon, where the absorption rate is slower than the elimination rate.[1] Consequently, the apparent elimination half-life of approximately 5-6 hours for some formulations more accurately reflects the absorption process.[1][8]

While the area under the curve (AUC) increases proportionally with doses from 50 to 400 mg, the Cmax increases less than proportionally, and the Tmax is prolonged with higher doses, which is also attributed to the drug's low solubility.[1][9]

Distribution

Thalidomide is a racemic mixture, and its (R)- and (S)-enantiomers interconvert in plasma.[1][10] The mean plasma protein binding is 55% and 66% for the (+)R and (−)S enantiomers, respectively.[11] The apparent volume of distribution has been estimated to be between 70-120 L.[11][12]

Metabolism

Thalidomide is biotransformed through two main pathways: non-enzymatic hydrolysis and enzyme-mediated hydroxylation.[3][4]

-

Non-enzymatic Hydrolysis: The predominant mechanism of thalidomide elimination is spontaneous hydrolysis at physiological pH.[1][13][14] The four amide bonds in the molecule are susceptible to cleavage, resulting in numerous renally excreted products.[1][4] This pathway is responsible for the clearance of the majority of the drug.

-

Enzymatic Hydroxylation: A smaller fraction of thalidomide undergoes oxidative metabolism by the hepatic cytochrome P450 (CYP) enzyme system.[3][5] This pathway, while minor, is significant as it produces pharmacologically active metabolites. The primary hydroxylated metabolites are 5-hydroxythalidomide (hydroxylation on the phthalimide (B116566) ring) and 5'-hydroxythalidomide (hydroxylation on the glutarimide (B196013) ring).[6][15] In humans, the polymorphic enzyme CYP2C19 is primarily responsible for these hydroxylation reactions.[6][16] Other enzymes like CYP2C9 and CYP1A1 may be involved in the subsequent hydroxylation of 5-hydroxythalidomide to 5,6-dihydroxythalidomide.[6] Studies in humanized-liver mice also suggest a role for CYP3A4 in the formation of 5-hydroxythalidomide.[17]

Excretion

The vast majority of an absorbed thalidomide dose is eliminated in the urine as its various hydrolysis products.[1] Less than 1% of the parent drug is excreted unchanged in the urine, indicating that nonrenal clearance, primarily through hydrolysis, is the main route of elimination.[11][12]

Pharmacokinetics of Hydroxylated Metabolites

The hydroxylated metabolites of thalidomide, particularly 5-hydroxythalidomide and 5'-hydroxythalidomide, are of significant interest due to their potential contribution to both the therapeutic and toxic effects of the parent drug.[18] However, their detection and quantification in human plasma have proven challenging.

In many studies involving healthy volunteers and patients, these hydroxylated metabolites are either undetectable in plasma or present at very low concentrations, often near the limit of quantification.[5][7][13][19] For instance, in one study with healthy volunteers, only the 5'-hydroxy metabolite was found in low concentrations in plasma, while 5-hydroxythalidomide was not detected.[7] Similarly, in patients with Hansen's disease and multiple myeloma, hydroxylated metabolites were not detected in plasma.[5][13] This suggests that while enzymatic metabolism occurs, the resulting metabolites are either rapidly cleared or represent a very small fraction of the total drug exposure.

Despite their low systemic concentrations, these metabolites are pharmacologically active. 5-hydroxythalidomide is known to be a cereblon (CRBN) ligand, and its formation is considered relevant to the drug's activity.[18][20] Both thalidomide and 5-hydroxythalidomide can induce the degradation of the transcription factor PLZF, which is implicated in thalidomide-induced teratogenicity.[18]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for thalidomide and its hydroxylated metabolites.

Table 1: Single-Dose Pharmacokinetic Parameters of Thalidomide in Healthy Volunteers

| Parameter | 200 mg Dose[1] | 200 mg Dose[12] | 200 mg Dose[11] | 400 mg Dose[13][14] |

| Cmax (mg/L) | 1.0 - 2.0 | 1.15 ± 0.2 | 2.00 ± 0.55 | ~3.5 (Simulated)[1] |

| Tmax (h) | 3 - 4 | 4.39 ± 1.27 | 2 - 5[2] | Prolonged vs. 200mg[1] |

| AUCinf (mg·h/L) | 18 | ~23 (Calculated) | 19.80 ± 3.61 | Dose-proportional[1][9] |

| t1/2 (h) | ~6 (Apparent) | 8.70 ± 4.11 | 6.17 ± 2.56 | ~6 (Apparent)[1] |

| CL/F (L/h) | 10 | 10.41 ± 2.04 | 10.50 ± 2.10 | Independent of dose[9] |

| Vd/F (L) | ~16 (True Vd) | 120.69 ± 45.36 | 70 - 120 | Increases with dose[9] |

| Data are presented as mean ± SD or range where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution. |

Table 2: Pharmacokinetic Data on Hydroxylated Metabolites of Thalidomide in Humans

| Metabolite | Finding in Human Plasma/Urine | Concentration Range | Study Population |

| 5-hydroxythalidomide | Not found in plasma[7]; Very low amounts in urine[13][14] | Below detection limit (1-2 ng/mL)[7] | Healthy Volunteers / Hansen's Disease Patients |

| 5'-hydroxythalidomide | Found in low concentrations in plasma[7] | Low ng/mL range | Healthy Volunteers |

| 5,6-dihydroxythalidomide | Not found in plasma[7] | Below detection limit (1-2 ng/mL) | Healthy Volunteers |

Experimental Protocols

The quantification of thalidomide and its metabolites requires sensitive and specific analytical methods, typically employed within a well-defined clinical study protocol.

Representative Clinical Pharmacokinetic Study Design

A common design to assess the pharmacokinetics of thalidomide is an open-label, single-dose, crossover study in healthy volunteers.[8][9]

-

Subjects: Healthy adult male volunteers are often recruited.[8][12]

-

Dosing: Subjects receive a single oral dose of thalidomide (e.g., 200 mg).[1][8][12]

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[8]

-

Sample Handling: To prevent the spontaneous hydrolysis of thalidomide, plasma samples are often immediately acidified (e.g., with citrate (B86180) buffer, pH 1.5) and stored frozen (-20°C or lower) until analysis.[7][21][22]

Analytical Method: LC-MS/MS for Simultaneous Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately measuring thalidomide and its hydroxylated metabolites in plasma.[23][24]

-

Sample Preparation: Analytes are extracted from plasma (e.g., 100 µL) using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or ether-dichloromethane.[22][23] An internal standard (e.g., umbelliferone (B1683723) or temozolomide) is added prior to extraction for accurate quantification.[23][24]

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., BETASIL C18, 4.6 × 150 mm, 5 µm) is used for separation.[23]

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) is employed.[22][23]

-

-

Mass Spectrometry:

-

Ionization: Detection is performed using a triple quadrupole mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[23]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Example Transitions:

-

-

Validation: The method is validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[23] Calibration curves are typically linear over a range of 10-2000 ng/mL for thalidomide and lower ranges (e.g., 0.2-200 ng/mL) for the metabolites.[23]

Visualizations: Pathways and Workflows

Thalidomide Metabolic Pathways

Caption: Metabolic pathways of thalidomide biotransformation.

Experimental Workflow for a Thalidomide PK Study

Caption: Standard experimental workflow for a clinical pharmacokinetic study.

Signaling Pathway: CRBN-Mediated Protein Degradation

Caption: Mechanism of thalidomide-induced protein degradation via CRBN.

References

- 1. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hydroxylated metabolites of thalidomide: formation in-vitro and in-vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-dose oral pharmacokinetics of three formulations of thalidomide in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thalidomide dose proportionality assessment following single doses to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of thalidomide in human microsomes, cloned human cytochrome P‐450 isozymes, and Hansen’s disease patients | Semantic Scholar [semanticscholar.org]

- 15. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Vivo and In Vitro Induction of Cytochrome P450 3A4 by Thalidomide in Humanized-Liver Mice and Experimental Human Hepatocyte HepaSH cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. tenovapharma.com [tenovapharma.com]

- 21. Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Interspecies Differences in Thalidomide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the significant interspecies differences in the metabolism of thalidomide (B1683933). Understanding these variations is critical for the interpretation of preclinical data and the clinical development of thalidomide and its analogues. This document summarizes key quantitative data, details common experimental protocols, and visualizes metabolic pathways and experimental workflows.

Core Concepts in Thalidomide Metabolism

Thalidomide undergoes biotransformation through two primary routes: spontaneous non-enzymatic hydrolysis and enzymatic hydroxylation mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4] The balance between these pathways varies dramatically across species, leading to different pharmacokinetic profiles and, consequently, diverse biological effects, including the species-specific nature of its teratogenicity.[1][2] Rodents, for instance, are resistant to the teratogenic effects of thalidomide, while humans and rabbits are highly susceptible.[1][2] These differences are largely attributed to variations in metabolism.[1][5]

Quantitative Pharmacokinetic Data

Significant variations in the pharmacokinetic parameters of thalidomide have been observed across different species. These differences are largely attributed to the rate of metabolism, particularly hydroxylation.[1][5]

| Species | Dose | AUC (µmol/L·h) | Elimination Half-life (t½) (hours) |

| Human (Multiple Myeloma Patients) | 200 mg | 81 | 7.3 |

| Rabbit | 2 mg/kg | 8 | 2.2 |

| Mouse | 2 mg/kg | 4 | 0.5 |

| (Data sourced from references[1][5][6]) |

Metabolic Pathways and Interspecies Variation

The primary metabolic pathways of thalidomide are hydrolysis and hydroxylation. The extent of each pathway is highly species-dependent.

General Metabolic Pathways

Thalidomide can spontaneously hydrolyze at its four amide bonds under physiological conditions, leading to a multitude of breakdown products.[3] Alternatively, it can be hydroxylated by hepatic CYP450 enzymes.[1][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.usuhs.edu [scholar.usuhs.edu]

- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thalidomide-5-OH in Multiple Myeloma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide (B1683933), a drug with a notorious past, has been repurposed as a cornerstone therapy for multiple myeloma (MM). Its therapeutic effects are primarily mediated through its binding to the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. However, the activity of its metabolites, such as Thalidomide-5-OH, is less well understood. This technical guide provides an in-depth overview of the current state of research on this compound in the context of multiple myeloma, focusing on its mechanism of action, relevant signaling pathways, and available experimental data. While specific quantitative data for the anti-myeloma efficacy of this compound is limited, this guide consolidates the existing knowledge and provides detailed experimental protocols to facilitate further investigation.

Introduction

Thalidomide's re-emergence as a potent anti-cancer agent has spurred extensive research into its mechanisms of action. The discovery of its direct binding to cereblon has revolutionized our understanding of its immunomodulatory and anti-proliferative effects. Thalidomide is metabolized in vivo to several hydroxylated forms, with 5-hydroxythalidomide (this compound) being one of the primary metabolites. Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of thalidomide's overall therapeutic profile and for the development of next-generation immunomodulatory drugs (IMiDs®).

Mechanism of Action of Thalidomide and the Role of this compound

The primary mechanism of thalidomide's anti-myeloma activity involves its function as a "molecular glue." By binding to cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, thalidomide alters its substrate specificity. This leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors is a critical event that leads to the downregulation of c-Myc and IRF4, ultimately inducing apoptosis in myeloma cells.[3][4]

Interestingly, research suggests that this compound exhibits a different substrate degradation profile. While it also binds to cereblon, it has been shown to induce the degradation of the transcription factors PLZF (Promyelocytic Leukemia Zinc Finger) and SALL4, but not Ikaros (IKZF1).[5][6][7] This differential activity suggests that this compound may not share the primary anti-myeloma mechanism of its parent compound, which is largely dependent on Ikaros degradation. The degradation of SALL4 has been implicated in thalidomide's teratogenic effects.[6][8]

Signaling Pathway Diagram

Caption: Mechanism of Action of Thalidomide and this compound.

Quantitative Data

Pharmacokinetic studies in multiple myeloma patients have shown that hydroxylated metabolites of thalidomide, including 5-hydroxythalidomide, are often undetectable in plasma.[9][10][11] This suggests that the systemic exposure to this metabolite is low and that the parent drug is likely the primary driver of the anti-myeloma effects observed in patients.

Table 1: Pharmacokinetic Parameters of Thalidomide in Multiple Myeloma Patients

| Parameter | Value | Reference |

| Elimination Half-Life | 7.3 hours | [9] |

| AUC (200 mg dose) | 81 µmol/L·hour | [9] |

| Hydroxylated Metabolites | Undetectable | [9][10][11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in multiple myeloma research. Where specific protocols for this compound are not available, general protocols that can be adapted are provided.

Synthesis and Purification of this compound

A synthetic route for racemic cis-5'-hydroxythalidomide has been described.[12] The synthesis involves the use of a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. This is followed by a series of reactions including isoglutamine (B555469) formation, dehydration to form the glutarimide (B196013) ring, deprotection, phthalimidation, and deacetylation.

Purification: Purification of the final product can be achieved through crystallization or column chromatography.[13]

In Vitro Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226).

Materials:

-

Multiple myeloma cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed myeloma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]

In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)

This assay assesses the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

This compound

-

24-well plates

-

Inverted microscope

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate with 50-100 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network.[14][15][16]

Western Blot Analysis of Ikaros and Aiolos Degradation

This protocol is to determine if this compound induces the degradation of Ikaros and Aiolos in multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescence detection reagents

Procedure:

-

Treat multiple myeloma cells with this compound at various concentrations and time points. Include a positive control (e.g., lenalidomide) known to induce Ikaros/Aiolos degradation.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.[17]

Diagrams

Experimental Workflow: Cell Viability (MTT) Assay

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Thalidomide metabolites in mice and patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Thalidomide-5-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Thalidomide-5-OH, a primary metabolite of Thalidomide (B1683933), in biological matrices. The protocols focus on robust and sensitive techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Thalidomide, a drug with a complex history, is now recognized for its immunomodulatory and anti-angiogenic properties, leading to its use in treating various cancers and inflammatory diseases.[1] The metabolism of thalidomide is a critical aspect of its pharmacology, with this compound being a significant hydroxylated metabolite.[2] Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. This document outlines validated analytical methods for its quantification.

Analytical Methods Overview

The primary methods for the quantification of this compound and the parent drug, thalidomide, in biological samples are HPLC with UV detection and LC-MS/MS.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations are expected.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. An accurate and sensitive LC-MS/MS method has been developed for the simultaneous determination of thalidomide, 5-hydroxy thalidomide, and 5'-hydroxy thalidomide in human plasma.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for the analysis of this compound.

| Parameter | Thalidomide | This compound | 5'-hydroxy thalidomide | Internal Standard (Umbelliferone) |

| Precursor Ion (m/z) | 259.1 | 273.2 | 273.2 | 163.1 |

| Product Ion (m/z) | 186.1 | 161.3 | 146.1 | 107.1 |

| Calibration Curve Range | 10.0-2000.0 ng/mL | 0.2-50.0 ng/mL | 1.0-200.0 ng/mL | N/A |

Data sourced from a validated LC-MS/MS method for simultaneous determination in human plasma.[3][4]

Another validated LC-MS/MS method for thalidomide in human plasma using temozolomide (B1682018) as an internal standard demonstrated a linear dynamic range of 2–1500 ng/ml.[5][6] The intra- and inter-day precisions were reported as 6.8–13.5% and 4.3–5.0%, respectively, with an accuracy of 2.0–3.5%.[5]

Experimental Protocols

Protocol 1: LC-MS/MS for Simultaneous Determination of Thalidomide and its Hydroxylated Metabolites in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of thalidomide, 5-hydroxy thalidomide, and 5'-hydroxy thalidomide in human plasma.[3][4]

1. Sample Preparation: Liquid-Liquid Extraction

a. To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (umbelliferone). b. Perform liquid-liquid extraction by adding ethyl acetate. c. Vortex the mixture thoroughly. d. Centrifuge to separate the organic and aqueous layers. e. Carefully transfer the organic layer (supernatant) to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

-

Mobile Phase: Methanol-water containing 0.1% formic acid (70:30, v/v) in isocratic mode[3][4]

-

Injection Volume: 20 µL[6]

-

Column Temperature: 40°C[5]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: API triple quadrupole mass spectrometer[3][4]

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[3][5]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC with UV detection can be employed for the analysis of thalidomide and its metabolites, particularly in pharmaceutical formulations.[7][8]

1. Sample Preparation

a. For solid dosage forms, accurately weigh and dissolve the sample in a suitable diluent. b. Filter the solution through a 0.45 µm PVDF filter before injection.[7]

2. Chromatographic Conditions

-

Column: Develosil ODS UG-5 column (150mm x 4.6mm, 5µm particle size)[7][8]

-

Mobile Phase: 0.01M potassium dihydrogen orthophosphate and Acetonitrile (80:20, v/v)[7][8]

-

Injection Volume: 10 µL[7]

Visualizations

The following diagrams illustrate the experimental workflows for the analytical detection of this compound.

Caption: LC-MS/MS experimental workflow for this compound detection.

Caption: HPLC-UV experimental workflow for Thalidomide analysis.

References

- 1. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-MOL [x-mol.net]

- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ijirmf.com [ijirmf.com]

- 8. ajpaonline.com [ajpaonline.com]

Application Note and Protocol for the Quantification of Thalidomide and its Metabolites by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, is now a valuable therapeutic agent for treating conditions such as multiple myeloma and erythema nodosum leprosum.[1] Its pharmacological and teratogenic effects are attributed to its complex metabolism, which primarily involves non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation.[2] This leads to the formation of numerous metabolites, with 5-hydroxythalidomide and 5'-hydroxythalidomide being key hydroxylated products, alongside various hydrolysis products. Understanding the pharmacokinetic profile of thalidomide and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

This document provides a detailed application note and protocol for the quantitative analysis of thalidomide and its primary metabolites in biological matrices, particularly human plasma, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Thalidomide

Thalidomide undergoes biotransformation through two main pathways:

-

Non-enzymatic Hydrolysis: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are susceptible to spontaneous hydrolysis under physiological conditions, leading to the formation of a variety of inactive, polar metabolites.[2]

-

CYP-mediated Hydroxylation: Cytochrome P450 enzymes, particularly CYP2C19, are involved in the hydroxylation of thalidomide to form active metabolites such as 5-hydroxythalidomide and 5'-hydroxythalidomide.[3]

The primary mechanism of action of thalidomide and its immunomodulatory derivatives involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This degradation is central to the anti-myeloma and immunomodulatory effects of the drug.[4]

Experimental Protocols

This section details the methodologies for the quantification of thalidomide and its metabolites in human plasma.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting thalidomide and its metabolites from plasma samples.[4]

Materials:

-

Human plasma samples

-

Internal Standard (IS) working solution (e.g., Temozolomide, 100 ng/mL)

-

Methanol-ammonium acetate (B1210297) (50:50, v/v) with 0.2% formic acid

-

Ether-dichloromethane (3:2, v/v)

-

Micro-centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a micro-centrifuge tube, add 100 µL of the IS working solution.

-

Add 150 µL of methanol-ammonium acetate solution and vortex mix.

-

Add 3 mL of ether-dichloromethane and agitate for 10 minutes.

-

Centrifuge the mixture at 3000 x g for 5 minutes.

-

Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.[4]

HPLC Method

Chromatographic Conditions:

-

Column: TC-C18, 5 µm, 4.6 x 50 mm (or equivalent)[1]

-

Mobile Phase: Methanol:10 mM Ammonium Acetate:Formic Acid (60:40:0.04, v/v/v)[4]

-

Flow Rate: 0.9 mL/min[4]

-

Column Temperature: 40°C[4]

-

Injection Volume: 20 µL[4]

LC-MS/MS Method (for enhanced sensitivity and specificity)

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)[4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Spray Voltage: 5000 V[4]

-

Source Temperature: 500°C[4]

Data Presentation

The following tables summarize quantitative data from various validated HPLC and LC-MS/MS methods for the analysis of thalidomide.

Table 1: Quantitative Parameters for Thalidomide Analysis

| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (HPLC-UV)[8] | Method 3 (HPLC-UV)[7] |

| Linearity Range | 2 - 1500 ng/mL | 0.02 - 50 µM | 25 - 200 µg/mL |

| LLOQ | 2 ng/mL | 0.02 µM | - |

| Intra-day Precision (%RSD) | 6.8 - 13.5% | - | 0.37% |

| Inter-day Precision (%RSD) | 4.3 - 5.0% | - | 0.56% |

| Accuracy (%RE) | 2.0 - 3.5% | - | - |

| Extraction Recovery | 92.1 - 95.3% | - | - |

| Retention Time | 2.82 min | - | 2.17 min |

Table 2: Chromatographic Conditions for Thalidomide and Metabolite Analysis